Fluorinated vs. Non-Fluorinated Tetrahydropyran Derivatives: Lipophilicity and Physicochemical Property Comparison
Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate exhibits a computed logP of 0.6781, which represents a significant shift from non-fluorinated tetrahydropyran esters (logP estimated 1.2-1.5) and the carboxylic acid analog 4-fluorotetrahydro-2H-pyran-4-carboxylic acid (logP estimated 0.2-0.5) [1]. The fluorine substitution at the 4-position reduces lipophilicity while maintaining favorable membrane permeability characteristics compared to non-fluorinated analogs [2]. The polar surface area of 35.53 Ų and molar refractivity of 36.108 provide a balanced physicochemical profile suitable for CNS drug discovery applications [1].
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 0.6781; PSA = 35.53 Ų |
| Comparator Or Baseline | Non-fluorinated tetrahydropyran methyl ester: logP estimated 1.2-1.5; 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: logP estimated 0.2-0.5 |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.8 vs. non-fluorinated analog; ΔlogP ≈ +0.2 to +0.5 vs. carboxylic acid analog |
| Conditions | Computed physicochemical properties; Ambinter database |
Why This Matters
Procurement decisions for building blocks in lead optimization require precise logP control; the 0.6781 value positions this compound favorably for balancing solubility and permeability in CNS-targeting programs.
- [1] Ambinter. AMB15693123 – Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate. Product datasheet. Accessed 2026. View Source
- [2] Bhattarai, P. B.; Trombley, T. A.; Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv 2025. DOI: 10.26434/chemrxiv-2025-mtqbs. View Source
